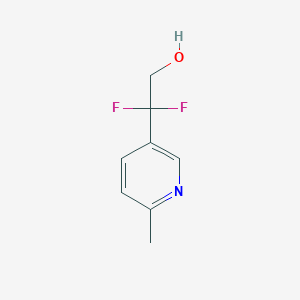

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol

Description

Properties

IUPAC Name |

2,2-difluoro-2-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-6-2-3-7(4-11-6)8(9,10)5-12/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEGEIXSYLHYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine atoms on the pyridine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)acetaldehyde.

Reduction: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)ethane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research indicates that compounds similar to 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol exhibit antiviral and anticancer activities. For instance, 2',2'-difluoronucleosides derived from fluorinated alcohols have been shown to possess antiviral properties against various viruses, including HIV and hepatitis . Furthermore, studies have reported that certain derivatives can act as oncolytic agents, selectively targeting cancer cells while sparing normal tissues .

Mechanism of Action

The biological activity of these compounds is often linked to their ability to interfere with nucleic acid synthesis. The incorporation of fluorine atoms enhances the stability and binding affinity of these compounds to viral enzymes and cancer cell targets. For example, the fluorinated nucleosides can mimic natural substrates but exhibit altered interactions that lead to the inhibition of viral replication or cancer cell proliferation .

Material Science Applications

Nanoparticle Synthesis

Recent studies have explored the use of this compound in the synthesis of nanoparticles. The compound has been utilized as a precursor in the formation of liposomes with controlled sizes, which are essential for drug delivery systems. Dynamic light scattering measurements showed that liposomes formed using derivatives of this compound had an average diameter suitable for cellular uptake .

Self-Assembly Properties

The self-assembling properties of fluorinated compounds have been investigated for their potential use in creating advanced materials. The ability of these compounds to form stable aggregates in aqueous solutions can lead to innovative applications in drug delivery and biomaterials .

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound exhibited significant antiviral activity against influenza viruses. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent against viral infections.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 100 | 80 |

Case Study 2: Nanoparticle Formation

In another investigation, researchers synthesized nanoparticles using a solution containing this compound. The resulting nanoparticles were characterized using transmission electron microscopy (TEM), revealing uniform sizes conducive for drug delivery applications.

| Parameter | Value |

|---|---|

| Average Diameter (nm) | 150 |

| Polydispersity Index | 0.25 |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol and related compounds:

*Hypothetical compound inferred from structural analogs.

Structural and Electronic Analysis

Substituent Effects

- Fluorine vs. Methyl Groups: The presence of fluorine atoms in this compound increases electronegativity and lipophilicity compared to its non-fluorinated analog, 2-(6-methylpyridin-3-yl)ethanol . This enhances metabolic stability, a critical factor in pharmaceutical applications.

- Positional Isomerism: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol demonstrates how pyridine substitution position (2-yl vs. 3-yl) alters electronic effects. The 3-position substitution in the target compound may favor stronger hydrogen bonding due to proximity to the ethanol hydroxyl group.

- Trifluorinated Groups: Compounds like [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol and (3-(Trifluoromethoxy)pyridin-2-yl)methanol exhibit higher molecular weights and distinct electronic profiles due to trifluoromethyl ethers, which can enhance membrane permeability.

Biological Activity

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol (DFMP) is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics, including chirality, which may influence its interactions with biological systems. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFMP is characterized by the following molecular formula and structure:

- Molecular Formula : C8H9F2NO

- Molecular Weight : 179.16 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for its interaction with biological macromolecules.

The biological activity of DFMP is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms in the structure facilitate strong hydrogen bonding, potentially leading to modulation of enzyme activity and receptor binding. This mechanism is critical in drug discovery as it may influence the efficacy and specificity of DFMP as a therapeutic agent.

Anticancer Properties

Recent studies have explored DFMP's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia).

- IC50 Values : Preliminary results indicate that DFMP exhibits cytotoxic effects with IC50 values in the range of 0.12 to 2.78 µM against these cell lines .

These findings suggest that DFMP may induce apoptosis in cancer cells through dose-dependent mechanisms.

Anti-inflammatory Activity

DFMP has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation. Specific pathways affected include:

- Nuclear Factor kappa B (NF-κB) : Inhibition of NF-κB signaling could reduce the expression of pro-inflammatory cytokines.

- Cyclooxygenase Enzymes : Potential inhibition of COX enzymes may contribute to its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of DFMP:

- Study on Cancer Cell Lines :

-

Inflammation Model :

- In an experimental model of inflammation, DFMP demonstrated a marked decrease in inflammatory markers compared to control groups.

- The study suggested that DFMP could be developed into a therapeutic agent for chronic inflammatory diseases.

Comparative Biological Activity Table

| Compound | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 | 0.12 - 2.78 | Anticancer |

| Doxorubicin | MCF-7 | 0.79 - 5.51 | Anticancer |

| Control | N/A | N/A | Baseline |

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves fluorination of a pyridine precursor followed by hydroxylation. Key steps include:

- Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the benzylic position .

- Hydroxylation: Oxidation of intermediates (e.g., ketones) to alcohols via controlled reduction (e.g., NaBH₄ in THF) or enzymatic methods .

Critical factors: - Temperature: Lower temperatures (0–5°C) minimize side reactions during fluorination.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

Yield optimization requires balancing steric hindrance from the 6-methylpyridin-3-yl group with reagent reactivity. For example, MnO₂-mediated oxidation of analogous alcohols achieves ~68% yield under mild conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR:

- IR:

- O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) confirm functional groups .

- Mass Spec: Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate the molecular formula (C₈H₉F₂NO) .

Q. What are the primary chemical reactions involving the hydroxyl and difluoro groups?

Answer:

- Hydroxyl group:

- Esterification: Reacts with acetyl chloride or POCl₃ to form esters (e.g., phosphate esters, 82% yield) .

- Glycosylation: Conjugation with sugars (e.g., glucosyl bromide) for prodrug synthesis .

- Difluoro group:

- Nucleophilic substitution: Fluorines can be replaced under strong basic conditions (e.g., KOtBu) .

- Radical reactions: Participates in C-F bond activation for cross-coupling .

Advanced Research Questions

Q. How does stereoelectronic effects of the 6-methylpyridine moiety influence reactivity?

Answer: The methyl group at the 6-position induces steric hindrance, altering reaction pathways:

- Steric effects: Reduces nucleophilic attack at the pyridine nitrogen, favoring para-substitution in electrophilic reactions .

- Electronic effects: The methyl group donates electrons via hyperconjugation, stabilizing intermediates in oxidation reactions (e.g., m-CPBA-mediated N-oxide formation, 60% yield) .

Comparative studies with 4-methyl analogs show slower reaction kinetics due to increased steric bulk .

Q. What computational strategies predict binding affinities of this compound to biological targets?

Answer:

- Molecular docking: Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by evaluating hydrogen bonding with the hydroxyl group and hydrophobic contacts with the difluoro-methylpyridine moiety .

- MD simulations: Assess stability of ligand-protein complexes; fluorine atoms enhance binding via dipole interactions .

- QSAR models: Correlate substituent effects (e.g., fluorine count, methyl position) with bioactivity data from analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer: Discrepancies often arise from:

- Purity variations: Trace impurities (e.g., unreacted DAST) in synthesis can skew biological assays. HPLC purity >98% is critical .

- Assay conditions: pH-dependent solubility (logP ~1.5) affects cellular uptake; use standardized buffers (e.g., PBS at pH 7.4) .

- Metabolic stability: Fluorine substitution improves metabolic half-life (t₁/₂ > 2 hrs in liver microsomes), but methylpyridine oxidation may generate inactive metabolites .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

- Chiral auxiliaries: Use (R)- or (S)-BINOL ligands in asymmetric reductions to control stereochemistry at the hydroxyl-bearing carbon .

- Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer (ee >90%) .

- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H; retention times correlate with pyridine ring conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.